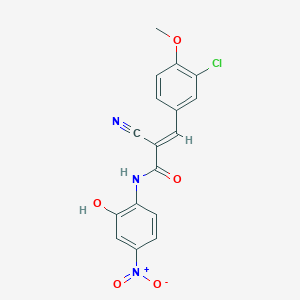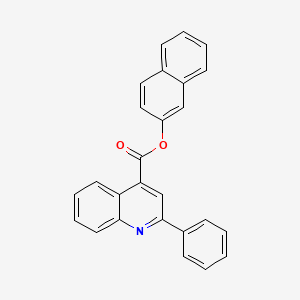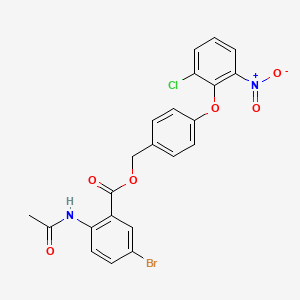![molecular formula C15H22N2O3 B10879831 2-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxypropyl)benzamide](/img/structure/B10879831.png)
2-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxypropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2-DIMETHYLPROPANOYL)AMINO]-N~1~-(3-HYDROXYPROPYL)BENZAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 2,2-dimethylpropanoyl group and a 3-hydroxypropyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-DIMETHYLPROPANOYL)AMINO]-N~1~-(3-HYDROXYPROPYL)BENZAMIDE typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions to form the benzamide.
-
Introduction of the 2,2-Dimethylpropanoyl Group: : The next step involves the acylation of the benzamide with 2,2-dimethylpropanoic anhydride or 2,2-dimethylpropanoic acid chloride in the presence of a base such as pyridine or triethylamine.
-
Attachment of the 3-Hydroxypropyl Group: : The final step is the introduction of the 3-hydroxypropyl group. This can be achieved through a nucleophilic substitution reaction where the benzamide is reacted with 3-chloropropanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The hydroxyl group in the 3-hydroxypropyl moiety can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
-
Reduction: : The carbonyl group in the 2,2-dimethylpropanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The amide nitrogen can participate in nucleophilic substitution reactions, where the 3-hydroxypropyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
-
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
-
Biology: : Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
-
Medicine: : Explored for its therapeutic potential in treating various diseases. Its structural features may allow it to modulate specific biological pathways.
-
Industry: : Utilized in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-[(2,2-DIMETHYLPROPANOYL)AMINO]-N~1~-(3-HYDROXYPROPYL)BENZAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-(1-PHENYLETHYL)BENZAMIDE
- 2-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-METHYLBENZAMIDE
Uniqueness
Compared to similar compounds, 2-[(2,2-DIMETHYLPROPANOYL)AMINO]-N~1~-(3-HYDROXYPROPYL)BENZAMIDE is unique due to the presence of the 3-hydroxypropyl group. This functional group imparts additional reactivity and potential biological activity, making it a valuable compound for research and development. The hydroxyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s ability to interact with biological targets.
Propiedades
Fórmula molecular |
C15H22N2O3 |
|---|---|
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
2-(2,2-dimethylpropanoylamino)-N-(3-hydroxypropyl)benzamide |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)14(20)17-12-8-5-4-7-11(12)13(19)16-9-6-10-18/h4-5,7-8,18H,6,9-10H2,1-3H3,(H,16,19)(H,17,20) |
Clave InChI |
OHHARMYHOOSTIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879750.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B10879761.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide](/img/structure/B10879773.png)
![N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B10879788.png)

![N'-(2-{[4-(2-bromo-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10879804.png)

![2-(4-methoxyphenyl)-N'-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B10879820.png)
![(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide](/img/structure/B10879838.png)
![S-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl} ethanethioate](/img/structure/B10879846.png)
![5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10879847.png)
![2-({2-[(4-Methoxy-2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10879848.png)

![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10879857.png)
